

A Technical Guide to the Solubility and Stability Profile of Methotrexate- α -Alanine

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Compound of Interest

Compound Name: Methotrexate- α -alanine

Cat. No.: B1676403

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Audience: Researchers, scientists, and drug development professionals.

Abstract: Methotrexate- α -alanine (MTX-Ala) is a prodrug of methotrexate (MTX), an antifolate agent widely used in chemotherapy and for autoimmune diseases. This document provides a comprehensive overview of the known physicochemical properties of MTX-Ala, with a primary focus on its solubility and stability. Due to limited publicly available data for this specific conjugate, this guide establishes a profile based on the well-characterized parent compound, methotrexate, and provides detailed experimental protocols for the full characterization of MTX-Ala.

Introduction

Methotrexate functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and, consequently, DNA and RNA.^[1] The conjugation of methotrexate to amino acids, such as in methotrexate- α -alanine, is a prodrug strategy designed to alter the parent drug's physicochemical properties, potentially improving its therapeutic index.^{[1][2]} These peptide derivatives are designed to be less toxic than MTX, as they are poorly internalized by folate transport systems, and can be selectively activated to the parent drug by specific enzymes, such as carboxypeptidases, which may be localized at tumor sites.^{[1][2][3]}

Methotrexate- α -alanine (CAS #116819-28-4) is one such prodrug.^[4] While it is a recognized substrate for activating enzymes, studies have shown that its hydrolysis is significantly slower compared to other derivatives like methotrexate- α -phenylalanine.^[5] A thorough understanding

of its solubility and stability is paramount for formulation development, assessing its viability as a clinical candidate, and ensuring reliable analytical testing.

Solubility Profile

The solubility of a drug substance is a critical determinant of its formulation, dissolution, and bioavailability. The structure of MTX-Ala, containing the methotrexate backbone and an additional alanine moiety, suggests a complex pH-dependent solubility profile due to its multiple ionizable groups (two carboxyl groups from glutamate, one from alanine, and the diamino-pteridine ring).

While specific quantitative solubility data for MTX-Ala is scarce in the literature, a commercial supplier notes that it is soluble in DMSO.^[4] The tables below summarize the known solubility of the parent drug, methotrexate, which serves as a baseline for estimating the properties of the conjugate.

Table 1: Quantitative Solubility Data for Methotrexate (MTX)

Solvent/Medium	Solubility	Temperature	Citation
Water (at 20°C)	< 1 mg/mL (practically insoluble)	20°C	[6][7]
Phosphate Buffered Saline (PBS), pH 7.2	~1 mg/mL	Not Specified	[8]
Dimethyl sulfoxide (DMSO)	~3 mg/mL	Not Specified	[8]
Dimethyl formamide (DMF)	~14 mg/mL	Not Specified	[8]
Dilute HCl	Soluble	Not Specified	[6]
Dilute NaOH / Alkali Carbonates	Soluble	Not Specified	[6][7]
Ethanol	Practically insoluble	Not Specified	[7]
Chloroform	Practically insoluble	Not Specified	[7]
Ether	Practically insoluble	Not Specified	[7]

Table 2: Predicted Solubility Profile of Methotrexate- α -Alanine

Property	Qualitative Assessment	Rationale
Aqueous Solubility	Poor, but highly pH-dependent.	The parent MTX molecule is poorly soluble in water. The addition of alanine introduces another carboxylic acid and an amino group, likely increasing solubility at pH values away from the isoelectric point.
Solubility in Organic Solvents	Soluble in polar aprotic solvents (e.g., DMSO).	Confirmed by supplier data. ^[4] This is typical for complex, polar molecules.
pKa Values	Multiple pKa values.	MTX has pKa values around 3.8, 4.8, and 5.5. MTX-Ala will have an additional pKa for the alanine carboxyl group (~2.3) and the alanine amino group (~9.7), further complicating its pH-solubility profile.

Stability Profile

The stability of MTX-Ala dictates its shelf-life, storage conditions, and degradation pathways. The primary points of instability are the pteridine ring of the MTX core and the newly introduced amide (peptide) bond linking methotrexate to alanine.

General Storage: For long-term storage, MTX-Ala should be kept at -20°C. For short-term (days to weeks), storage at 0-4°C in a dry, dark environment is recommended.^[4] If stored properly, the compound has a shelf life of over two years.^[4]

Table 3: Stability Data for Methotrexate (MTX)

Condition	Stability Outcome	Citation
Acidic Hydrolysis	Subject to degradation.	A known degradation product is 4-amino-4-deoxy-10-methylpteroic acid (AMP).[9]
Alkaline Hydrolysis	Subject to degradation.	N10-methylfolic acid is a known byproduct of degradation at alkaline pH.[10]
Oxidation	Vulnerable to oxidative stress.	[11]
Thermal Stress	Relatively stable.	[11]
Photostability	Sensitive to light.	Forced degradation studies under UV light show degradation.[10]
Plasma/Serum (various temps)	Generally stable for short-term storage and freeze-thaw cycles.	Stable for at least 24 hours in an autosampler and for over 42 days at -20°C.[12][13]

Table 4: Predicted Stability Profile of Methotrexate- α -Alanine

Condition	Predicted Stability Outcome	Rationale
Acidic/Basic Hydrolysis	Susceptible to degradation at two sites: the MTX core (similar to parent drug) and the amide bond between MTX and alanine. Peptide bond hydrolysis is typically accelerated at low and high pH.	[14] [15] [16] [17]
Enzymatic Hydrolysis	Susceptible to hydrolysis by carboxypeptidases.	This is the intended activation mechanism of the prodrug. [1] [5]
Photostability	Likely sensitive to light.	The MTX chromophore is the primary site of light absorption and degradation.
Thermal Stability	Expected to be relatively stable in solid form.	Based on the stability of the parent drug.

Experimental Protocols

Detailed and validated methods are required to quantify the solubility and stability of MTX-Ala. The protocols below are based on standard pharmaceutical industry practices and published methods for methotrexate and its derivatives.[\[11\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of MTX-Ala in various aqueous and organic solvents.

- Preparation: Add an excess amount of MTX-Ala solid powder to a series of clear glass vials, each containing a known volume (e.g., 2 mL) of the desired solvent (e.g., Water, PBS pH 5.0, PBS pH 7.4, 0.1N HCl, 0.1N NaOH, DMSO).

- **Equilibration:** Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
- **Sample Collection & Preparation:** After equilibration, allow the vials to stand until the excess solid settles. Carefully withdraw an aliquot from the supernatant.
- **Filtration:** Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
- **Dilution:** Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated stability-indicating HPLC-UV method (as described in section 4.3).
- **Calculation:** Determine the concentration of MTX-Ala in the original supernatant by accounting for the dilution factor. Report solubility in mg/mL or µg/mL.

Stability Assessment (Forced Degradation Study)

This study identifies potential degradation products and pathways to develop a stability-indicating analytical method.

- **Stock Solution Preparation:** Prepare a stock solution of MTX-Ala in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
- **Stress Conditions:** Expose the stock solution to the following conditions in separate, clearly labeled vials:
 - **Acid Hydrolysis:** Mix with 0.1N HCl and heat at 60°C for 2-8 hours.
 - **Base Hydrolysis:** Mix with 0.1N NaOH and keep at room temperature for 2-8 hours.
 - **Oxidative Degradation:** Mix with 3-6% H₂O₂ and keep at room temperature for 4-24 hours.
 - **Thermal Degradation:** Heat the stock solution at 60°C for 24-48 hours.

- Photodegradation: Expose the stock solution to a photostability chamber (e.g., 1.2 million lux hours) as per ICH guidelines.[\[21\]](#)
- Neutralization: After the specified stress period, neutralize the acidic and basic samples to approximately pH 7.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method.
- Evaluation: Compare the chromatograms to identify degradation peaks. Peak purity analysis of the main MTX-Ala peak should be performed to ensure it is spectrally pure and that no co-eluting degradants are present.

Validated Stability-Indicating HPLC-UV Method

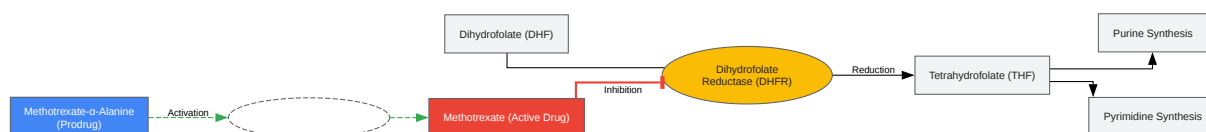
This method is used to quantify MTX-Ala and separate it from its potential degradants.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 6.0) and an organic solvent (e.g., acetonitrile).[\[19\]](#)
- Flow Rate: 1.0 - 1.4 mL/min.[\[19\]](#)
- Detection Wavelength: 303 nm.[\[19\]](#)[\[22\]](#)
- Injection Volume: 20 μ L.
- Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[\[11\]](#) The forced degradation study (4.2) is critical for proving specificity.

Visualizations: Pathways and Workflows

Methotrexate Mechanism of Action

Methotrexate acts on the folate metabolic pathway. As a prodrug, MTX-Ala must first be converted to MTX to exert its effect. The diagram below illustrates the inhibition of Dihydrofolate Reductase (DHFR) by methotrexate.

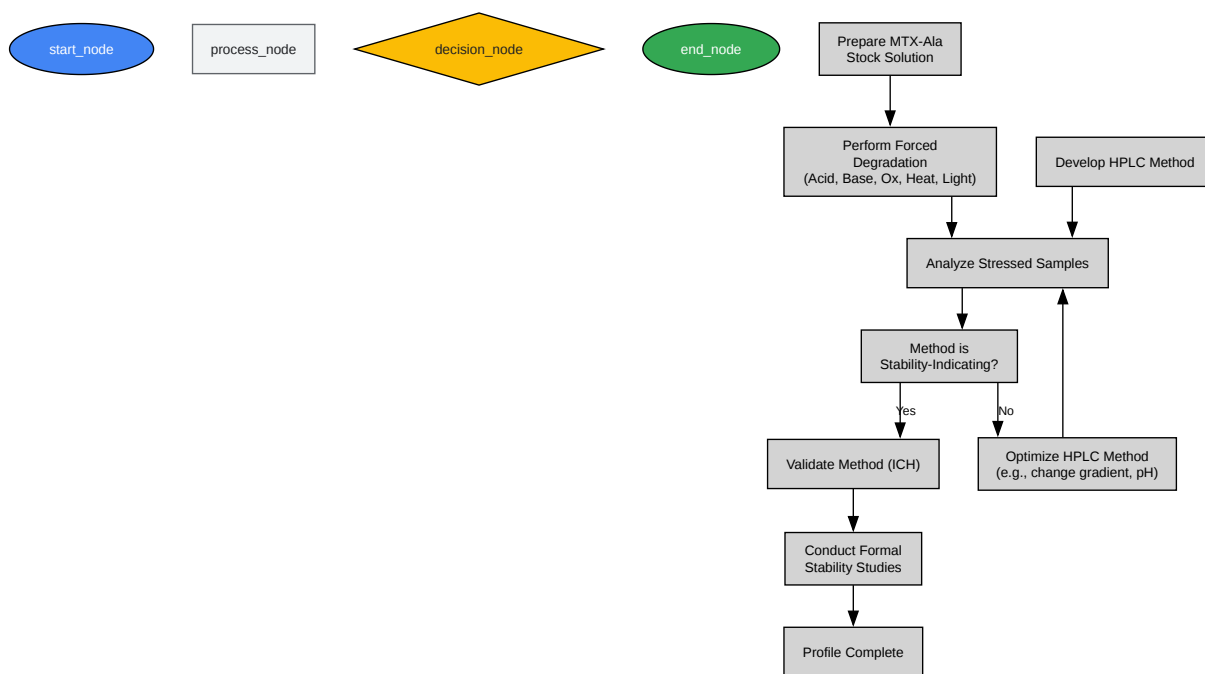


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Caption: Mechanism of action of Methotrexate- α -Alanine via conversion to Methotrexate.

Experimental Workflow for Stability Assessment

The logical flow for assessing the stability of a new chemical entity like MTX-Ala is depicted below.



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Caption: Workflow for developing and validating a stability-indicating method.

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